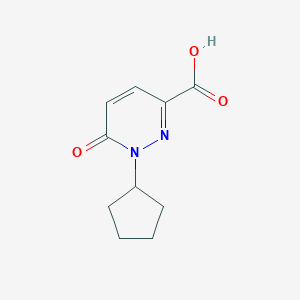
1-cyclopentyl-6-oxopyridazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopentyl-6-oxopyridazine-3-carboxylic acid is an organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by a cyclopentyl group attached to a dihydropyridazine ring, which is further substituted with a carboxylic acid group. Its distinct chemical structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 1-cyclopentyl-6-oxopyridazine-3-carboxylic acid involves several steps. One common synthetic route starts with the cyclization of α-ketoglutaric acid to form 1,4,5,6-tetrahydro-6-oxopyridazine-3-carboxylic acid. This intermediate is then reacted with bromine to yield the desired compound . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
1-cyclopentyl-6-oxopyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters, amides, or other derivatives. .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological studies, particularly in the development of anti-inflammatory agents.
Medicine: Research has indicated potential therapeutic applications, including the treatment of acute lung injury and sepsis.
Wirkmechanismus
The mechanism of action of 1-cyclopentyl-6-oxopyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, analogues of this compound have been shown to decrease the release of pro-inflammatory cytokines such as TNF-α and IL-6 in mouse and human cells through the NF-κB/MAPK pathway . This modulation of inflammatory pathways is crucial for its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-cyclopentyl-6-oxopyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate: This compound also exhibits anti-inflammatory activity and has been studied for its potential therapeutic applications.
1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid:
The uniqueness of this compound lies in its specific structural features and its ability to modulate inflammatory responses, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C10H12N2O3 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
1-cyclopentyl-6-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c13-9-6-5-8(10(14)15)11-12(9)7-3-1-2-4-7/h5-7H,1-4H2,(H,14,15) |
InChI-Schlüssel |
OXSALPKJCLLCGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C(=O)C=CC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














